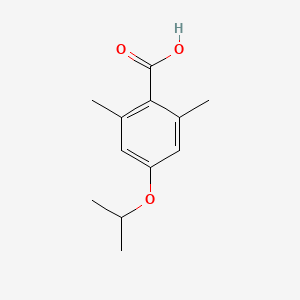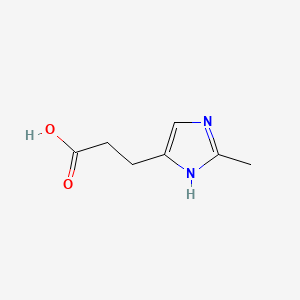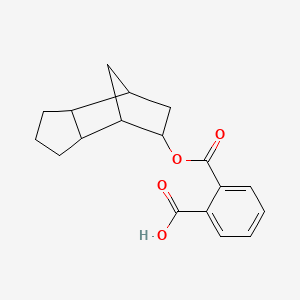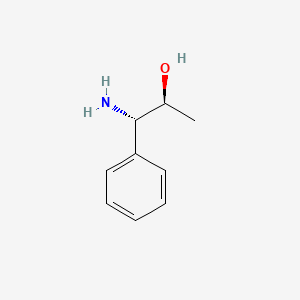
6-Bromo-3H-purin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3H-purin-3-ol (6-Bromo-3H-P) is an organic compound with a molecular formula of C5H4BrN3O. It is a member of the purin-3-ol family and has a unique structure that makes it very versatile in its applications. 6-Bromo-3H-P has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
6-Bromo-3H-purin-3-ol has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology. In synthesis, 6-Bromo-3H-purin-3-ol has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of enzyme kinetics and as a reagent for the synthesis of nucleosides. In physiology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of receptor-mediated signal transduction pathways. In pharmacology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 6-Bromo-3H-purin-3-ol is not fully understood. However, it is believed that 6-Bromo-3H-purin-3-ol acts as an inhibitor of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger molecule that is involved in the regulation of a variety of cellular processes, including gene expression, metabolism, and cell signaling.
Biochemical and Physiological Effects
6-Bromo-3H-purin-3-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme adenylate cyclase, which is involved in the production of cAMP. In vivo studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. In addition, 6-Bromo-3H-purin-3-ol has been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-3H-purin-3-ol has several advantages and limitations for lab experiments. One advantage is that 6-Bromo-3H-purin-3-ol is a relatively inexpensive and readily available compound. Another advantage is that 6-Bromo-3H-purin-3-ol is stable in aqueous solution and has a relatively low toxicity. However, 6-Bromo-3H-purin-3-ol is not soluble in organic solvents, which can limit its use in certain experiments. In addition, 6-Bromo-3H-purin-3-ol is not very soluble in water, which can also limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 6-Bromo-3H-purin-3-ol. One potential direction is to further explore its mechanism of action and develop new methods for its synthesis. Another potential direction is to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further studies could be conducted to explore its potential as a substrate for the study of drug-receptor interactions. Finally, 6-Bromo-3H-purin-3-ol could be used as a starting material for the synthesis of novel heterocyclic compounds.
Méthodes De Synthèse
6-Bromo-3H-purin-3-ol can be synthesized by a variety of methods, including the reaction of bromine with 3-hydroxy-2-methyl-4-pyrimidinone (HMP) in the presence of a base. The reaction of bromine with HMP results in the formation of 6-bromo-3H-P. Other methods for synthesizing 6-Bromo-3H-purin-3-ol include the reaction of bromine with 5-hydroxy-2-methyl-4-pyrimidinone (HMP) and the reaction of bromine with 3-hydroxy-2-methyl-4-pyrimidinone (HMP) in the presence of a base and an acid.
Propriétés
IUPAC Name |
6-bromo-3-hydroxypurine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMZKVDGCBTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704553 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3H-purin-3-ol | |
CAS RN |
19765-61-8 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)


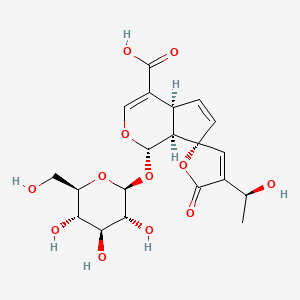
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)
